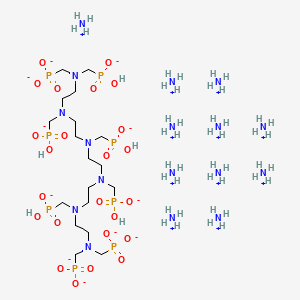
Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is a complex chemical compound known for its unique structure and properties. This compound features multiple phosphonate groups and a hexaazaoctadecane backbone, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate typically involves multi-step reactions. The process begins with the preparation of the hexaazaoctadecane backbone, followed by the introduction of phosphonatomethyl groups. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the phosphonate groups, resulting in different chemical species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate esters. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It is studied for its potential as a chelating agent, binding to metal ions in biological systems.
Medicine: Research explores its use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is utilized in the development of advanced materials, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate involves its ability to interact with metal ions and other molecules. The phosphonate groups can form strong bonds with metal ions, while the hexaazaoctadecane backbone provides structural stability. This interaction can influence various molecular pathways, including those involved in catalysis and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexadecakalium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate
- (3S,6S)-6-[(2R,5R,8R,11R,14R,17R,20S)-20-amino-2,5,8,11,14,17-hexakis[(4-hydroxyphenyl)methyl]-4,7,10,13,16,19-hexaoxo-21-phenylhenicosanamido]-3-{[(2S)-1-carboxy-3 …
Uniqueness
Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is unique due to its specific arrangement of phosphonate groups and the hexaazaoctadecane backbone. This structure provides distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
93858-93-6 |
|---|---|
Molekularformel |
C18H85N17O24P8 |
Molekulargewicht |
1171.8 g/mol |
IUPAC-Name |
undecaazanium;[2-[2-[2-[2-[2-[bis(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C18H52N6O24P8.11H3N/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);11*1H3 |
InChI-Schlüssel |
QWORIGZVLUNZDN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CCN(CP(=O)(O)[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


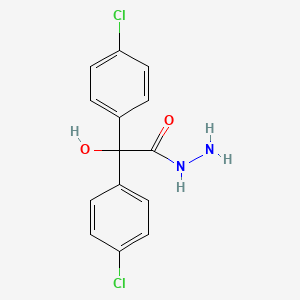

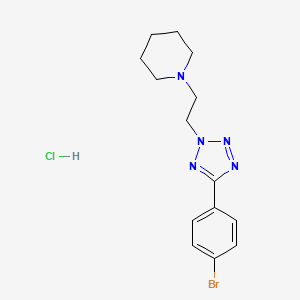
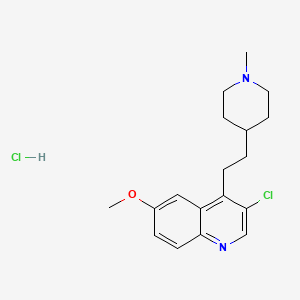
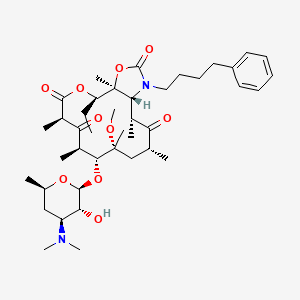

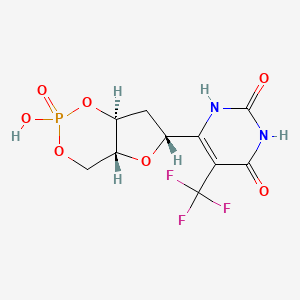
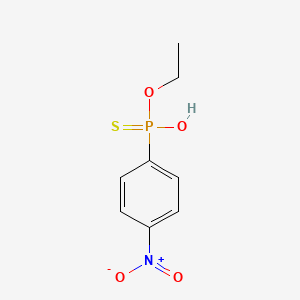

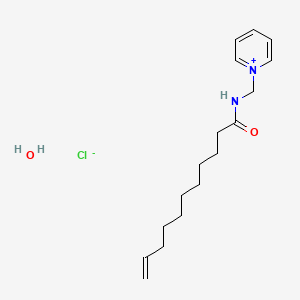
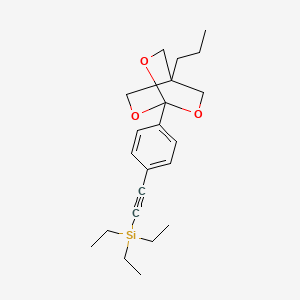
![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)


